4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
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Overview
Description
The compound "4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The oxadiazole ring system is known for its stability and the presence of a benzaldehyde group could imply potential reactivity for further chemical transformations .
Synthesis Analysis
The synthesis of mono- and bis(1,2,4-oxadiazol)benzaldehydes, which are closely related to the compound , has been achieved through a high-yielding, five-step procedure starting from benzamidoxime, which itself is derived from 4-cyanobenzaldehyde . This method indicates the possibility of synthesizing the target compound through similar synthetic routes, utilizing precursors that are easily accessible and reactions that are efficient and straightforward.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations and spectroscopy are used to understand the structure and stability of these compounds. For instance, the amino tautomer is found to be predominant over the N-hydroxide tautomer in related 3-oxo-1,2,3-oxadiazoles . This information is crucial for predicting the behavior of "4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde" in various chemical environments.
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives can be quite diverse. For example, reactions with benzyl alcohol and benzylamine have been studied, showing the formation of aryl nitriles, benzyl acetate, benzaldehyde, and other products . These findings suggest that the methyl group on the oxadiazole ring can undergo proton exchange with benzyl alcohol, which could be an important consideration when studying the reactivity of "4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde" .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The stability of these compounds in acidic and basic conditions has been noted, which is an important factor for their potential applications . The presence of substituents on the oxadiazole ring, such as the methyl group and the benzaldehyde moiety, will affect the compound's solubility, melting point, and reactivity. These properties are essential for the practical use of the compound in chemical synthesis and possibly in pharmaceutical applications.
Scientific Research Applications
1. Anti-Infective Agents
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures .
- Results : The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
2. Bioactive Compounds
- Application : 1,2,4-oxadiazole is an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs .
- Method : This review covers synthetic methods that allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature .
- Results : The discussed methods are divided into three groups. The first combines two-stage protocols requiring the preliminary preparation of O -acylamidoximes followed by cyclization under the action of organic bases .
3. Explosives
- Application : 3-amino-4- (5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan has a melting point similar to that of TNT and can be a potential carrier for molten-cast explosives .
4. Antifungal Activity
- Application : The in vitro antifungal activities of 4a – v against Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani at the dosage of 50 μg/mL were evaluated compared with the commercial fungicide propiconazole .
5. High Energy Molecules
- Application : Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
- Results : Among the oxadiazoles, the 1,2,5-oxadiazole (furazan) have been studied at large for High Energy Molecules (HEMs) due to better heat of formation in comparison with 1,2,3-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .
6. Anti-Tuberculosis Agents
- Application : 1,2,4-oxadiazoles have been synthesized as anti-tuberculosis agents .
- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures .
- Results : Against Mycobacterium tuberculosis, certain 1,2,4-oxadiazoles were found to be effective with a minimum inhibitory concentration (MIC) of 6.3 µg/mL .
7. High Energy Molecules
- Application : Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
- Results : Among the oxadiazoles, the 1,2,5-oxadiazole (furazan) have been studied at large for High Energy Molecules (HEMs) due to better heat of formation in comparison with 1,2,3-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .
8. Anti-Tuberculosis Agents
- Application : 1,2,4-oxadiazoles have been synthesized as anti-tuberculosis agents .
- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures .
- Results : Against Mycobacterium tuberculosis, certain 1,2,4-oxadiazoles were found to be effective with a minimum inhibitory concentration (MIC) of 6.3 µg/mL .
Safety And Hazards
The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye/face protection .
Future Directions
The future directions for “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. Oxadiazoles have been the center of attention for their high therapeutic values in the past few decades . Therefore, more research could be conducted to discover new chemical entities based on the oxadiazole scaffold that could act against various diseases .
properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJICSBRPQDVEHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428186 |
Source
|
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
CAS RN |
852180-60-0 |
Source
|
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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